molecular formula C17H24N4O B2894145 4-(4-((E)-((E)-azepan-2-ylidenehydrazono)methyl)phenyl)morpholine CAS No. 325995-19-5

4-(4-((E)-((E)-azepan-2-ylidenehydrazono)methyl)phenyl)morpholine

Cat. No.: B2894145
CAS No.: 325995-19-5
M. Wt: 300.406
InChI Key: IXQAOAVLQZZTDR-XMHGGMMESA-N
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Description

4-(4-((E)-((E)-Azepan-2-ylidenehydrazono)methyl)phenyl)morpholine is a hydrazone-derived compound featuring a morpholine ring linked to an azepan moiety via a conjugated hydrazone bridge.

Properties

IUPAC Name

N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-2-4-17(18-9-3-1)20-19-14-15-5-7-16(8-6-15)21-10-12-22-13-11-21/h5-8,14H,1-4,9-13H2,(H,18,20)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQAOAVLQZZTDR-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NN=CC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=NCC1)N/N=C/C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, the monoamine transporters, by binding to them and inhibiting the reuptake of neurotransmitters. This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action on post-synaptic receptors.

Biochemical Pathways

The affected pathways are primarily those involved in the synaptic transmission of monoamine neurotransmitters. By inhibiting the reuptake of these neurotransmitters, the compound enhances the signaling in these pathways. The downstream effects can include increased arousal, mood elevation, and enhanced cognitive function.

Pharmacokinetics

Similar compounds, such as phenmetrazine derivatives, are known to be well-absorbed and widely distributed in the body. The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of any metabolic enzymes that might degrade it.

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to the increased activity of monoamine neurotransmitters. This can lead to a range of effects, depending on the specific neurotransmitter involved. For example, increased dopamine activity can enhance reward and motivation, while increased serotonin activity can elevate mood.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and stability, while the presence of certain enzymes can influence its metabolism. Additionally, individual factors such as genetics can affect the compound’s efficacy, as genetic variations can influence the expression and function of its target proteins.

Biological Activity

The compound 4-(4-((E)-((E)-azepan-2-ylidenehydrazono)methyl)phenyl)morpholine is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₅H₁₈N₄O
  • Molecular Weight: 270.33 g/mol

The structure features a morpholine ring, which is known for its ability to enhance solubility and bioavailability, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves the condensation of morpholine with appropriate hydrazone precursors. The method generally includes:

  • Reactants:
    • Morpholine
    • Aldehyde (for hydrazone formation)
    • Azepan derivatives
  • Procedure:
    • Mix reactants in a solvent such as ethanol.
    • Heat the mixture under reflux conditions.
    • Purify the product through recrystallization.

Anticancer Activity

Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Mechanism of Action
4-Morpholino-2-phenylquinazolineA375 (melanoma)0.58PI3K inhibition

This table illustrates that morpholino derivatives can effectively inhibit cancer cell proliferation via specific molecular pathways.

Antimicrobial Activity

Hydrazones have also been evaluated for their antimicrobial properties. A study demonstrated that similar compounds exhibited activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Hydrazone Derivative XStaphylococcus aureus64 µg/mL
Hydrazone Derivative YEscherichia coli64 µg/mL

These results indicate that hydrazones can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents.

Case Studies

  • Antitumor Activity Study : A compound structurally related to the target compound was evaluated for antitumor activity against human pancreatic cancer cells. The study found that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Research on various hydrazone derivatives showed significant antibacterial activity against multiple strains of bacteria, including resistant strains. The study emphasized the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include morpholine-containing hydrazones and thiazole derivatives (Table 1). Key structural differences lie in the central heterocyclic systems and substituents:

Compound Core Structure Substituents Key Functional Groups Reference
Target Compound Morpholine + Azepan Hydrazone bridge Azepan-2-ylidene, morpholine -
Compound 18 () Morpholine + Thiazole 4-Chlorophenyl, 3-nitrophenyl Thiazol-2-ylidene, nitro
Compound 19 () Morpholine + Thiazole 4-Chlorophenyl, 4-methoxyphenyl Methoxy, chloro
Compound 1f () Imidazo[1,2-a]pyridine 4-Methoxyphenyl NAH moiety, morpholine
SMPI-Cz () Carbazole + Phenanthroimidazole Morpholine Blue-emissive, donor-acceptor
  • Azepan vs. Thiazole/Imidazole : The azepan ring in the target compound introduces greater conformational flexibility compared to rigid thiazole or imidazole cores in analogs. This flexibility may enhance interactions with hydrophobic pockets in enzymes or receptors .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound 18) increase polarity, while electron-donating groups (e.g., methoxy in Compound 19) enhance lipophilicity. The target compound’s azepan group likely imparts moderate lipophilicity (cLogP ~3–4), comparable to morpholine-phenyl derivatives in .

Physicochemical Properties

  • Lipophilicity (cLogP) :
    • Compounds with para-chlorophenyl groups (e.g., Compound 1e, cLogP = 4.3) are more lipophilic than those with morpholine units (cLogP = 3.2–4.2) . The target compound’s azepan group may reduce cLogP slightly compared to purely aromatic analogs.
  • Solubility : Morpholine derivatives generally exhibit moderate aqueous solubility due to their polar amine-oxygen structure. Thiazole-based analogs () show reduced solubility in polar solvents compared to hydrazone-linked morpholines .

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